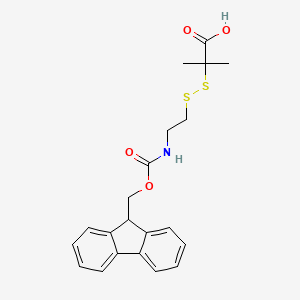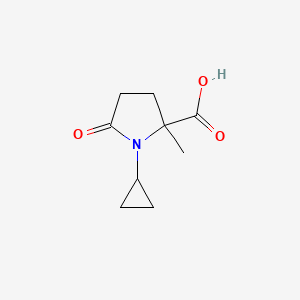
Fmoc-AEDI-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-AEDI-OH” is a linker for antibody-drug conjugation (ADC) and other bioconjugations . The proximity of two methyl groups just next to the disulfide moiety provides higher stability and lower cleavage rates compared to unsubstituted analogues .
Synthesis Analysis
“Fmoc-AEDI-OH” can be synthesized using standard Fmoc chemistry . The synthesis process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Molecular Structure Analysis
The molecular structure of “Fmoc-AEDI-OH” is C21H23NO4S2 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks . This makes “Fmoc-AEDI-OH” suitable for various applications due to its eminent self-assembly features .
Applications De Recherche Scientifique
Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials
Research by Schnaider et al. (2019) explores the use of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes. They demonstrate the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their incorporation within resin-based composites, which inhibit bacterial growth without compromising the mechanical and optical properties of the materials (Schnaider et al., 2019).
Amino Acid-Based Smart Hydrogels
Roy and Banerjee (2011) discuss the formation and characterization of hydrogels from N-terminally Fmoc protected amino acids, specifically Fmoc-Phe-OH. These hydrogels are utilized to prepare and stabilize fluorescent few-atom silver nanoclusters, exhibiting unique fluorescent properties ideal for applications in sensing and imaging (Roy & Banerjee, 2011).
Supramolecular Gels Based on Amino Acids
Croitoriu et al. (2021) investigate supramolecular hydrogels based on FMOC-functionalized amino acids for their antimicrobial activity. The study examines the effect of incorporating FMOC-Lys(FMOC)-OH structure into the gels, enhancing their antimicrobial properties (Croitoriu et al., 2021).
Hybrid Nanomaterial Hydrogels
A study by Roy and Banerjee (2012) further explores the development of hybrid hydrogels using Fmoc-protected amino acids and functionalized single-walled carbon nanotubes. This innovative approach creates more thermally stable and electrically conductive materials suitable for various technological applications (Roy & Banerjee, 2012).
Fmoc-Modified Amino Acids and Peptides
Tao et al. (2016) review the self-assembly and application of Fmoc-modified amino acids and peptides. The Fmoc group enhances the hydrophobicity and aromaticity of the building blocks, promoting their association and enabling their use in diverse applications ranging from cell cultivation to drug delivery and therapeutic properties (Tao et al., 2016).
Mécanisme D'action
Target of Action
Fmoc-AEDI-OH, like other Fmoc-modified amino acids, primarily targets the formation of peptide bonds in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
Fmoc-AEDI-OH interacts with its targets through a process of self-assembly. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Biochemical Pathways
Fmoc-AEDI-OH affects the biochemical pathways involved in the formation of peptide bonds. The Fmoc group plays a key role in the chemical synthesis of peptides . The self-assembly process of Fmoc-modified short peptides is driven by a combination of the fluorenyl hydrophobic and π-π interactions .
Pharmacokinetics
The fmoc group is known for its stability and efficiency in the synthesis of peptides
Result of Action
The molecular and cellular effects of Fmoc-AEDI-OH’s action are primarily seen in its role in peptide synthesis. The Fmoc group allows for very rapid and highly efficient synthesis of peptides . In addition, Fmoc-modified amino acids and short peptides show distinct potential for applications due to their eminent self-assembly features .
Action Environment
The action of Fmoc-AEDI-OH can be influenced by environmental factors. For instance, the type of gel formed depends on the amino acid used and the final pH of the system . Furthermore, Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols can be achieved in aqueous media under mild and catalyst-free conditions .
Orientations Futures
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .
Propriétés
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S2/c1-21(2,19(23)24)28-27-12-11-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQNOVKLNGTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SSCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-AEDI-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)




![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide](/img/structure/B2636007.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2636008.png)
![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)
![2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2636010.png)

![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636019.png)
![2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2636020.png)
![4-(dimethylsulfamoyl)-N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636022.png)
